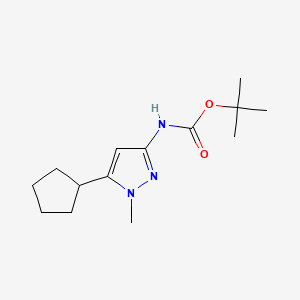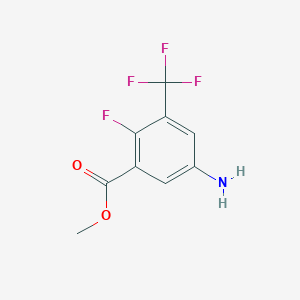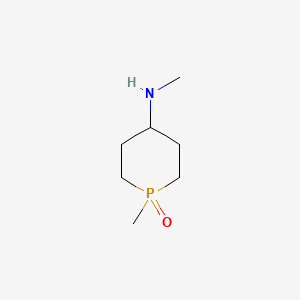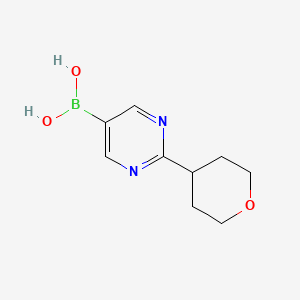
(R)-Ethyl 2-amino-2-cyclobutylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Ethyl 2-amino-2-cyclobutylacetate is a chiral compound with potential applications in various fields of scientific research. It is characterized by the presence of an ethyl ester group, an amino group, and a cyclobutyl ring, making it a unique molecule with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-amino-2-cyclobutylacetate typically involves the following steps:
Starting Material: The synthesis begins with cyclobutanone, which undergoes a series of reactions to introduce the amino and ester groups.
Amination: The cyclobutanone is first converted to a cyclobutylamine derivative through reductive amination.
Esterification: The cyclobutylamine derivative is then esterified with ethyl chloroacetate under basic conditions to form ®-Ethyl 2-amino-2-cyclobutylacetate.
Industrial Production Methods
Industrial production methods for ®-Ethyl 2-amino-2-cyclobutylacetate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-Ethyl 2-amino-2-cyclobutylacetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amines or esters.
Wissenschaftliche Forschungsanwendungen
®-Ethyl 2-amino-2-cyclobutylacetate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-Ethyl 2-amino-2-cyclobutylacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those related to neurotransmission, signal transduction, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Methyl 2-amino-2-cyclobutylacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
(S)-Methyl 2-amino-2-cyclobutylacetate: The enantiomer of ®-Methyl 2-amino-2-cyclobutylacetate with different stereochemistry.
Uniqueness
®-Ethyl 2-amino-2-cyclobutylacetate is unique due to its specific chiral configuration and the presence of an ethyl ester group, which can influence its reactivity and interaction with biological targets compared to its methyl ester counterparts.
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
ethyl (2R)-2-amino-2-cyclobutylacetate |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7(9)6-4-3-5-6/h6-7H,2-5,9H2,1H3/t7-/m1/s1 |
InChI-Schlüssel |
UZHAOXIDNMVYQX-SSDOTTSWSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H](C1CCC1)N |
Kanonische SMILES |
CCOC(=O)C(C1CCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B13467914.png)
![Potassium benzo[d]oxazol-5-yltrifluoroborate](/img/structure/B13467916.png)

![N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride](/img/structure/B13467922.png)



![(4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13467948.png)




